molecular formula C5H8FN B8241453 4-Fluorocyclopent-2-en-1-amine

4-Fluorocyclopent-2-en-1-amine

Cat. No.: B8241453
M. Wt: 101.12 g/mol
InChI Key: HHJJICYCBZFXPJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Fluorocyclopent-2-en-1-amine is an organic compound characterized by a cyclopentene ring with a fluorine atom and an amine group attached

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method includes the reaction of cyclopentene with a fluorinating agent such as Selectfluor, followed by amination using ammonia or an amine source under suitable conditions .

Industrial Production Methods: Industrial production of 4-Fluorocyclopent-2-en-1-amine may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis .

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert this compound into its reduced forms, potentially altering its reactivity and applications.

    Substitution: The fluorine atom in this compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like hydroxide ions or amines can facilitate substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluorinated cyclopentanones, while substitution reactions can produce various substituted cyclopentene derivatives .

Scientific Research Applications

4-Fluorocyclopent-2-en-1-amine has diverse applications in scientific research:

Mechanism of Action

The mechanism by which 4-Fluorocyclopent-2-en-1-amine exerts its effects involves interactions with molecular targets such as enzymes and receptors. The fluorine atom can influence the compound’s binding affinity and reactivity, affecting various biochemical pathways. Detailed studies on its mechanism of action can reveal insights into its potential therapeutic applications .

Comparison with Similar Compounds

    Cyclopent-2-en-1-amine: Lacks the fluorine atom, resulting in different reactivity and applications.

    4-Chlorocyclopent-2-en-1-amine: Similar structure but with a chlorine atom instead of fluorine, leading to different chemical properties.

    4-Bromocyclopent-2-en-1-amine:

Uniqueness: 4-Fluorocyclopent-2-en-1-amine is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric effects. These effects can enhance its stability, reactivity, and interactions with biological targets, making it a valuable compound for various applications .

Properties

IUPAC Name

4-fluorocyclopent-2-en-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8FN/c6-4-1-2-5(7)3-4/h1-2,4-5H,3,7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHJJICYCBZFXPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C=CC1F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8FN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

101.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.